

physical and chemical properties of allyl methallyl ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl ether**

Cat. No.: **B165789**

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **Allyl Methallyl Ether**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **allyl methallyl ether**. Intended for researchers, scientists, and drug development professionals, this document details the core characteristics of this bifunctional molecule, outlines experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference and comparison.

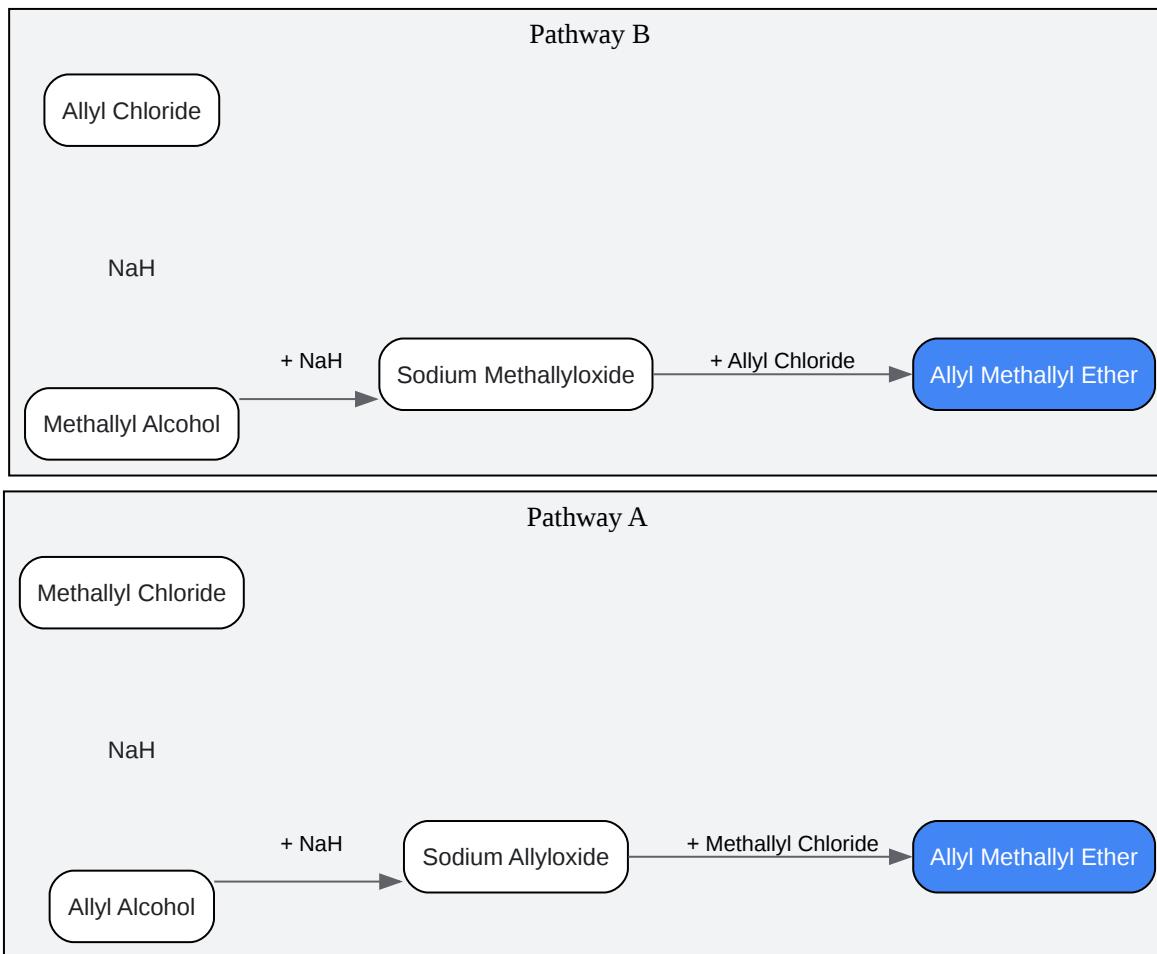
Physical Properties

Allyl methallyl ether is a colorless liquid. It possesses two reactive double bonds and an ether linkage, making it a versatile building block in organic synthesis and polymer chemistry.

Table 1: Physical and Chemical Properties of **Allyl Methallyl Ether**

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	
Molecular Weight	112.17 g/mol	
Exact Mass	112.088815002 Da	
Density	0.798 g/cm ³	
Boiling Point	122.3 °C at 760 mmHg	
Flash Point	13.6 °C	
Refractive Index	1.419	
Vapor Pressure	16.9 mmHg at 25°C	
XLogP3	2	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	4	

Chemical Properties and Reactivity


The chemical nature of **allyl methallyl ether** is defined by the presence of two distinct olefinic groups and an ether linkage, which allows for a variety of chemical transformations. This bifunctionality makes it a valuable monomer, crosslinking agent, and synthetic intermediate.

Williamson Ether Synthesis

The most common method for synthesizing **allyl methallyl ether** is the Williamson ether synthesis. This S_N2 reaction involves the nucleophilic substitution of a halide by an alkoxide. There are two primary pathways for this synthesis:

- Pathway A: The reaction of sodium allyloxide with methallyl chloride.
- Pathway B: The reaction of sodium methallyloxide with allyl chloride.

A phase-transfer catalyzed (PTC) method can also be employed, which may offer milder reaction conditions and simplified procedures.

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis Pathways for **Allyl Methallyl Ether**. (Max Width: 760px)

Claisen Rearrangement

Upon heating, **allyl ethers** like allyl methallyl ether can undergo a-sigmatropic rearrangement known as the Claisen rearrangement. This reaction is a powerful method for forming carbon-carbon bonds in a stereospecific manner, resulting in a γ,δ -unsaturated carbonyl compound.

Polymerization and Crosslinking

Due to its two reactive double bonds, allyl methallyl ether can be used as a monomer in copolymerization reactions to introduce pendant allyl and methallyl groups into a polymer backbone. These functional groups can then be further modified, for instance, through thiol-ene click chemistry. Its bifunctionality also makes it a suitable crosslinking agent, particularly in the formation of hydrogels for applications such as controlled drug release.

Reactivity of Allyl vs. Methallyl Groups

The reactivity of the allyl and methallyl groups can differ due to steric and electronic effects. The methyl group on the methallyl double bond introduces steric hindrance, which can impede the approach of bulky reactants. Conversely, the methyl group is weakly electron-donating, which can increase the electron density of the methallyl double bond, making it more nucleophilic and potentially more reactive towards electrophiles. In radical additions, steric hindrance is often the dominant factor.

Experimental Protocols

Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis

This protocol is a representative example and can be adapted based on specific laboratory conditions and desired scale.

Materials:

- Methallyl alcohol
- Sodium hydride (NaH) or other suitable base
- Allyl chloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Alkoxide Formation:
 - In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride in anhydrous diethyl ether.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of methallyl alcohol in anhydrous diethyl ether to the cooled suspension via the dropping funnel.
 - After
- To cite this document: BenchChem. [physical and chemical properties of allyl methallyl ether]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165789#physical-and-chemical-properties-of-allyl-methallyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com